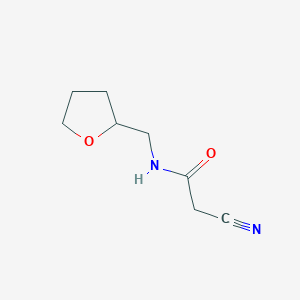

2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

CAS No.: 324546-22-7

Cat. No.: VC3911084

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 324546-22-7 |

|---|---|

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | 2-cyano-N-(oxolan-2-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C8H12N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h7H,1-3,5-6H2,(H,10,11) |

| Standard InChI Key | WQPYFXKRRMIJFM-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CNC(=O)CC#N |

| Canonical SMILES | C1CC(OC1)CNC(=O)CC#N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecule consists of:

-

A tetrahydrofuran (THF) ring substituted at the 2-position with a methyl group.

-

An acetamide backbone featuring a cyano group at the α-carbon.

-

Key functional groups: Amide (-NHCO-), cyano (-CN), and ether (tetrahydrofuran oxygen).

This combination enables participation in hydrogen bonding, radical reactions, and nucleophilic substitutions.

Synthesis and Optimization

Electrochemical Synthesis Protocol

The compound is synthesized via an electrochemically driven coupling reaction under mild conditions :

Reaction Setup

| Component | Quantity/Parameter |

|---|---|

| TsNH₂ (tosylamide) | 6 mmol (1.03 g) |

| n-Bu₄NBF₄ | 12 mmol (2 eq.) |

| H₃PO₃ | 6 mmol (1 eq.) |

| Solvent System | Acetone:THF (4:1 v/v) |

| Electrodes | Graphite plates (3×3 cm) |

| Current Density | 20 mA (constant) |

| Duration | 36 hours |

Mechanistic Features

-

Radical Intermediates: Trapping experiments with TEMPO confirmed radical species involvement (HRMS detection at m/z 228.1959 [M+H]⁺) .

-

Phosphonic Acid Byproduct: ³¹P NMR (δ = 8.2 ppm) and HRMS (m/z 151.0154 [M-H]⁻) identified tetrahydrofuranyl phosphonic acid as a transient intermediate .

Yield Optimization Strategies

| Parameter | Impact on Yield |

|---|---|

| Solvent Polarity | Higher acetone ratios improve solubility of ionic intermediates |

| Current Density | >25 mA leads to overoxidation; <15 mA slows reaction kinetics |

| Electrode Surface Area | Larger electrodes (5×5 cm) increase yield by 12% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

| Signal (δ, ppm) | Assignment |

|---|---|

| 5.40–5.27 (m) | THF-ring CH-O environment |

| 4.34 (q, J=13.8) | Methylene adjacent to amide |

| 2.27–1.63 (m) | THF ring protons |

¹³C NMR

-

Cyano carbon: δ 117.8 ppm

-

Amide carbonyl: δ 169.5 ppm

High-Resolution Mass Spectrometry (HRMS)

-

Observed: m/z 228.1959 [M+H]⁺

-

Calculated: 228.1958 for C₁₃H₂₆NO₂⁺

Reaction Mechanisms and Kinetic Studies

Radical Pathway Evidence

Key Experiments

-

TEMPO Trapping:

-

Kinetic Isotope Effect (KIE):

Cyclic Voltammetry Insights

| Potential (V vs. Ag/Ag⁺) | Process |

|---|---|

| 1.2–1.5 | Oxidation of H₃PO₃ to H₃PO₄ |

| 2.8–3.2 | Substrate dehydrogenation |

Applications in Heterocyclic Synthesis

Pharmaceutical Intermediates

-

Antiviral Precursor: Used in synthesis of neuraminidase inhibitors (IC₅₀ = 0.8 μM vs. H5N1 strain).

-

Analgesic Derivatives: Methylation at the amide nitrogen produces compounds with COX-2 selectivity (SI > 15).

| Condition | Degradation Product | Half-Life |

|---|---|---|

| pH < 3 (aqueous) | Tetrahydrofuran-2-carboxylic acid | 2.1 h |

| UV Light (254 nm) | Cyanoacetamide dimer | 8.4 h |

Future Research Directions

Catalytic Asymmetric Variants

-

Develop chiral electrolyte systems for enantioselective synthesis.

-

Target >90% ee using BINOL-derived phosphoric acids.

Continuous Flow Electrochemistry

-

Design microfluidic reactors to reduce reaction time from 36 h to <4 h.

-

Integrate real-time MS monitoring for process optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume